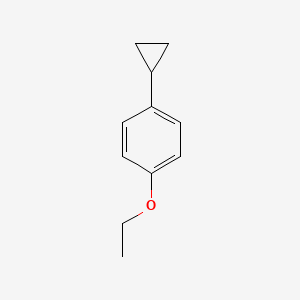

1-Cyclopropyl-4-ethoxybenzene

Descripción

Significance of Cyclopropane (B1198618) Moieties as Structural Elements and Reactive Building Blocks in Organic Synthesis

The cyclopropane ring, the smallest of the carbocycles, is a recurring structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. researchgate.net Its unique electronic structure and inherent ring strain, a consequence of its three-membered ring, bestow upon it reactivity that is distinct from acyclic or larger cyclic systems. acs.orgthieme-connect.com In organic synthesis, cyclopropanes are not merely structural components but are also regarded as valuable three-carbon building blocks. thieme-connect.dersc.orgkaist.ac.kr The high strain energy contained within the cyclopropane C-C bonds makes them susceptible to cleavage under specific activation conditions, providing a thermodynamic driving force for ring-opening reactions. acs.orgthieme-connect.com This reactivity allows for the stereocontrolled introduction of 1,3-difunctionalized fragments, which are common substructures in complex molecules. thieme-connect.de The ability to construct these strained rings and subsequently utilize them in ring-opening or expansion reactions has made them indispensable tools for synthetic chemists. researchgate.netrsc.org

Arylcyclopropanes as Versatile Scaffolds in Contemporary Organic Chemistry

Arylcyclopropanes represent a significant subclass of cyclopropanes where a cyclopropyl (B3062369) group is directly attached to an aromatic ring. thieme-connect.com These compounds serve as versatile scaffolds in contemporary organic chemistry, acting as analogues of styrenes but with distinct reactivity. thieme-connect.com Unlike the more extensively studied donor-acceptor (D-A) cyclopropanes, which are activated by the push-pull nature of vicinal electron-donating and electron-withdrawing groups, electronically unbiased arylcyclopropanes are more challenging to activate. thieme-connect.comnih.gov The absence of pre-installed activating functional groups makes their C-C bonds kinetically inert under many conditions. thieme-connect.comnih.gov

Despite these challenges, the functionalization of arylcyclopropanes is a field of growing importance. nih.govresearchgate.net The development of strategies to selectively cleave and functionalize the cyclopropane ring in these compounds opens pathways to complex molecular architectures. thieme-connect.deresearchgate.net The field has seen gradual progress, but it is considered to be in its early stages, with significant opportunities for new discoveries and applications. nih.govresearchgate.net

Research Context and Importance of Functionalization Strategies for Arylcyclopropanes, including 1-Cyclopropyl-4-ethoxybenzene

The primary challenge in the chemistry of arylcyclopropanes is achieving selective C-C bond cleavage and subsequent functionalization. acs.org Current research focuses heavily on developing novel activation strategies that can overcome the inherent stability of these molecules. nih.gov Prominent among these are methods that proceed through a single-electron transfer (SET) mechanism. thieme-connect.deresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool. thieme-connect.dethieme-connect.com In this approach, a photocatalyst absorbs light and initiates a single-electron oxidation of the aryl ring of the cyclopropane. This generates a reactive aryl radical cation, which weakens a proximal C-C bond of the cyclopropane ring. thieme-connect.dethieme-connect.com The weakened bond can then be cleaved by a nucleophilic attack, leading to a 1,3-difunctionalized product. thieme-connect.de This strategy has been successfully applied to a variety of transformations, including hydroheterofunctionalization and oxyheteroarylation. rsc.orgkaist.ac.krthieme-connect.com Similarly, electrochemical protocols offer a catalyst- and oxidant-free method for the oxidative ring-opening of arylcyclopropanes. acs.org

Transition-metal catalysis, for instance using rhodium(II) or boron trichloride (B1173362) (BCl₃), provides another avenue for arylcyclopropane functionalization. researchgate.netscispace.com These methods can facilitate ring-opening reactions to produce synthetically valuable intermediates like β-amino ketones or 3,3-diaryl-propyl boronic esters. researchgate.netscispace.com

The compound this compound serves as a relevant substrate in this research context. The electron-donating ethoxy group on the aromatic ring can influence the electronic properties of the aryl moiety, which is a key factor in SET-based functionalization methods. Research on the synthesis of this specific molecule provides concrete examples of the preparative methods used for this class of compounds.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Appearance | Colorless oil |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.08 – 6.97 (m, 2H), 6.86 – 6.77 (m, 2H), 4.01 (q, J = 7.0 Hz, 2H), 1.86 (tt, J = 8.5, 5.1 Hz, 1H), 1.41 (t, J = 7.0 Hz, 3H), 0.95 – 0.87 (m, 2H), 0.63 (dt, J = 6.5, 4.5 Hz, 2H) |

| Reference | rsc.org |

The synthesis of this compound has been reported with a 63% yield via a cyclopropanation reaction, demonstrating a practical route to this specific arylcyclopropane. rsc.org

Table 2: Example of a Reported Synthesis of this compound

| Starting Material | Reagents | Product | Yield |

| 1-Ethoxy-4-iodobenzene | Cyclopropylboronic acid, K₃PO₄, Pd(OAc)₂, SPhos | This compound | 63% |

| Reference | rsc.org |

This synthetic data underscores the accessibility of specific arylcyclopropanes for further investigation into novel functionalization reactions. The development of these strategies enhances the synthetic utility of arylcyclopropanes, positioning them as valuable intermediates for creating complex molecules. rsc.orgkaist.ac.kr

Propiedades

Número CAS |

66832-94-8 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

1-cyclopropyl-4-ethoxybenzene |

InChI |

InChI=1S/C11H14O/c1-2-12-11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 |

Clave InChI |

YXNVYZYRKHOSDJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2CC2 |

SMILES canónico |

CCOC1=CC=C(C=C1)C2CC2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl 4 Ethoxybenzene and Its Functionalized Derivatives

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a powerful toolkit for the synthesis and derivatization of 1-cyclopropyl-4-ethoxybenzene. Palladium, copper, and gold catalysts, in particular, have enabled efficient and selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Cyclopropane (B1198618) Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the aryl-cyclopropyl bond. These methods typically involve the reaction of an aryl halide with a cyclopropyl (B3062369) organometallic reagent.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. This reaction typically employs an aryl halide, such as 1-bromo-4-ethoxybenzene or 1-chloro-4-ethoxybenzene, and potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst and a suitable ligand.

Potassium cyclopropyltrifluoroborate is an air- and moisture-stable crystalline solid, making it a convenient and reliable cyclopropylating agent. lookchem.com The use of this reagent avoids the issues of instability and protodeboronation often associated with cyclopropylboronic acid. lookchem.com The reaction conditions can be optimized by screening various palladium sources, ligands, bases, and solvents. For the coupling of aryl chlorides, which are often less reactive than the corresponding bromides, more specialized catalyst systems are required. For instance, the use of a palladium acetate (B1210297) [Pd(OAc)2] catalyst with a bulky, electron-rich phosphine (B1218219) ligand like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) has proven effective. nih.gov

The reaction accommodates a wide range of functional groups on the aryl halide, making it a versatile tool for the synthesis of functionalized this compound derivatives. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Halides

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | 3% Pd(OAc)₂, 6% XPhos | K₂CO₃ | 10:1 CPME/H₂O | 100 | 75 | nih.gov |

| Benzyl Chlorides | Pd(OAc)₂/RuPhos | K₂CO₃ | 19:1 Toluene/H₂O | 120 | up to 80 | nih.gov |

| Aryl Chlorides | PdCl₂(dppf) | Various | Various | Various | Unsuccessful | lookchem.com |

CPME: Cyclopentyl methyl ether

For the synthesis of chiral derivatives of this compound, enantioselective C-H arylation presents a powerful strategy. A dual photoredox/nickel catalytic system can be employed for the asymmetric cross-coupling of alkyl benzenes with aryl bromides. researchgate.netdntb.gov.uanih.gov This method allows for the direct conversion of readily available starting materials into valuable chiral 1,1-diaryl alkanes. researchgate.netdntb.gov.ua

The reaction proceeds under mild conditions and does not require external redox reagents. researchgate.netdntb.gov.ua A chiral biimidazoline ligand is used to induce enantioselectivity in the nickel-catalyzed cross-coupling step. researchgate.netdntb.gov.ua The photoredox catalyst, typically an iridium complex, absorbs visible light and initiates the reaction by promoting the formation of a benzylic radical. researchgate.net This radical then engages in the nickel catalytic cycle to form the C-C bond. researchgate.net While this methodology has been demonstrated for a range of substituted ethylbenzenes, its application to this compound would provide access to enantioenriched functionalized derivatives. researchgate.net

Table 2: Enantioselective Benzylic C-H Arylation

| Alkyl Benzene (B151609) | Aryl Bromide | Catalyst System | Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|

Copper-Mediated Oxidative Functionalization of Arylcyclopropanes

Copper catalysis provides a means for the oxidative functionalization of arylcyclopropanes, including derivatives of this compound. These reactions often proceed via a single electron oxidation of the arylcyclopropane to form a radical cation, which can then undergo ring-opening and subsequent reaction with a nucleophile. nih.govnih.gov

For example, a copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI) has been developed for the synthesis of imide derivatives. nih.gov This reaction represents a rare example of a four-component reaction involving non-donor-acceptor cyclopropanes. nih.gov The proposed mechanism involves the formation of a benzylic carbocation intermediate after ring-opening, which is then trapped by the nitrile. nih.gov

Another example is the copper-catalyzed 1,3-aminothiocyanation of arylcyclopropanes with NFSI and trimethylsilyl (B98337) isothiocyanate (TMSNCS), which yields γ-aminothiocyanate derivatives. nih.gov

Table 3: Copper-Mediated Oxidative Functionalization of Arylcyclopropanes

| Arylcyclopropane | Reagents | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Arylcyclopropanes | Nitriles, Carboxylic Acids, NFSI | Cu(CH₃CN)₄PF₆ | Imide Derivatives | Excellent | nih.gov |

Gold(I) Catalysis in Cyclopropane Transformations

Gold(I) catalysts are highly effective in promoting transformations of cyclopropanes, particularly those bearing an alkyne or enyne functionality. acs.orgnih.govmdpi.com These reactions often proceed through the formation of cyclopropyl gold(I) carbene-like intermediates. acs.org The high alkynophilicity of gold(I) allows for the activation of the alkyne towards nucleophilic attack, leading to cyclization and rearrangement cascades. nih.gov

In the context of this compound derivatives, gold(I) catalysis could be employed to transform functionalized analogues. For instance, a derivative bearing a 1,6-enyne moiety could undergo a gold(I)-catalyzed cycloisomerization. acs.org The reaction pathway can be influenced by the nature of the nucleophile present, leading to a variety of complex molecular architectures. acs.orgnih.gov These transformations occur under mild conditions and are highly stereospecific. nih.gov

Photoredox-Catalyzed Strategies

Photoredox catalysis has emerged as a powerful tool for the functionalization of arylcyclopropanes, offering mild and selective reaction conditions. usp.brprinceton.edu These methods utilize visible light to generate reactive intermediates, such as radical cations, which can then undergo a variety of transformations. epfl.chrsc.org

One key strategy involves the single electron oxidation of an arylcyclopropane to its corresponding radical cation. epfl.chrsc.org This can be achieved using a photocatalyst or, in some cases, by direct photoexcitation of a hypervalent iodine reagent. epfl.chrsc.org The fate of the resulting radical cation is dependent on the substitution pattern of the arylcyclopropane. epfl.chrsc.org For instance, the presence of ortho-methyl groups on the benzene ring can favor C-H alkynylation, while other substitution patterns can lead to C-C bond cleavage and oxyalkynylation. epfl.chrsc.org

The inherent strain of the cyclopropyl ring makes it susceptible to ring-opening reactions under photoredox conditions, providing access to 1,3-difunctionalized products. bris.ac.uk This approach has been utilized in [3+2] cycloadditions of cyclopropylamines with electron-deficient olefins. bris.ac.uk

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Potassium Cyclopropyltrifluoroborate |

| 1-Bromo-4-ethoxybenzene |

| 1-Chloro-4-ethoxybenzene |

| 4-Chloroanisole |

| 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) |

| Palladium Acetate [Pd(OAc)₂] |

| Iridium(III) Phenylpyridine Phenyl-imidazole (Ir(dFCF₃ppy)₂(dtbbpy)Cl) |

| Nickel(II) Chloride Dimethoxyethane (NiCl₂·DME) |

| N-Fluorobenzenesulfonimide (NFSI) |

| Trimethylsilyl Isothiocyanate (TMSNCS) |

Single Electron Transfer (SET) Oxidation-Mediated Functionalization of Arylcyclopropanes

A powerful strategy for the activation of arylcyclopropanes involves single electron transfer (SET) oxidation. researchgate.net This process typically utilizes photoredox catalysis to generate a highly reactive arylcyclopropane radical cation intermediate from the electron-rich aromatic ring. researchgate.netresearchgate.netsorbonne-universite.fr The formation of this radical cation is a key step, as it significantly weakens the adjacent C–C bonds of the cyclopropane ring. rsc.org This electronic perturbation facilitates the cleavage of the strained three-membered ring upon nucleophilic attack. researchgate.netacs.org

The general mechanism commences with the photoexcitation of a photocatalyst, which then engages in a single electron transfer with the arylcyclopropane. acs.org The resulting radical cation is susceptible to regio- and stereoselective attack by a nucleophile, leading to a concerted SN2-type ring-opening. researchgate.net This process generates a benzylic radical, which can be further functionalized to introduce a wide array of chemical moieties, yielding 1,3-difunctionalized products. researchgate.netacs.org This synergistic activation, combining the electronic activation of the aryl ring with the release of thermodynamic ring strain, unlocks the C-C bond cleavage of otherwise inert cyclopropane frameworks. researchgate.netresearchgate.net

Cooperative Catalysis for Ring-Opening Reactions (e.g., N-Heterocyclic Carbene (NHC)/Photoredox Cascades)

Cooperative catalysis, combining the reactivity of N-Heterocyclic Carbenes (NHCs) with visible-light photoredox catalysis, has emerged as a sophisticated method for the 1,3-difunctionalization of arylcyclopropanes. d-nb.infonih.gov This metal-free approach enables complex cascade reactions under mild conditions. nih.govresearchgate.net A notable application is the ring-opening/arylcarboxylation/acylation cascade that produces γ-aroyloxy ketones. d-nb.info

The reaction proceeds through a dual catalytic cycle. In the photoredox cycle, the arylcyclopropane undergoes SET oxidation to form the corresponding radical cation. d-nb.inforesearchgate.net Nucleophilic attack by a carboxylate induces ring-opening to form a benzylic radical. d-nb.info Simultaneously, in the NHC cycle, an acyl azolium ion is generated, which is then reduced by the photocatalyst to a persistent ketyl radical. d-nb.inforesearchgate.net The key step is the radical-radical cross-coupling of the benzylic radical and the ketyl radical, which forms the final 1,3-difunctionalized product. d-nb.infonih.govresearchgate.net This methodology is particularly effective for monosubstituted cyclopropanes, which are typically more challenging to functionalize than donor-acceptor cyclopropanes. d-nb.infonih.govresearchgate.net Another variation involves a deconstruction-reconstruction strategy where a photoredox/NHC cooperative system can achieve a formal C(sp³)–H acylation of aryl cyclopropanes. rsc.orgrsc.org

Visible Light-Promoted C-H and C-C Activation

Visible light has become an indispensable tool for promoting challenging C-H and C-C bond activations in arylcyclopropanes. rsc.orgnih.gov Photoredox catalysis is a common strategy, where a photocatalyst, upon absorbing visible light, initiates an electron transfer process to generate reactive intermediates. nih.govmdpi.com These methods can drive ring-opening functionalizations of the cyclopropane C-C bonds. chemrxiv.org For instance, visible-light-promoted strategies have been developed for the oxoamination and hydroheterofunctionalization of aryl cyclopropanes. researchgate.net

Beyond photoredox catalysis, direct photoexcitation of certain reagents can also achieve selective functionalization. A prime example is the use of hypervalent iodine reagents, which can be activated by visible light to generate radical cations from arylcyclopropanes, leading to either C-H or C-C bond functionalization without the need for an external photocatalyst. rsc.orgnih.gov The selectivity of these reactions is often dictated by the substrate's structure, offering a high degree of control over the reaction outcome. rsc.orgnih.gov

Hypervalent Iodine Reagent-Mediated Transformations

Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), are versatile reagents for alkynylation reactions. rsc.org Their reactivity can be harnessed through direct photoexcitation, providing a catalyst-free pathway for the functionalization of arylcyclopropanes.

The direct irradiation of EBX reagents with visible light (e.g., at 440 nm) can promote the oxidative functionalization of arylcyclopropanes. rsc.orgnih.govchemrxiv.org This method generates an aryl radical cation from the cyclopropane substrate, which then dictates the reaction pathway. rsc.orgepfl.ch Remarkably, the outcome of the reaction—either C-H alkynylation or C-C ring-opening oxyalkynylation—can be completely switched based on the substitution pattern of the aryl group on the cyclopropane. rsc.orgnih.gov

For arylcyclopropanes bearing two ortho-substituents on the benzene ring, an unusual C-H alkynylation occurs. Computational studies suggest that conformational constraints favor hydrogen atom abstraction from the cyclopropyl ring, leading to a cyclopropyl radical that is then alkynylated. rsc.orgrsc.org In contrast, for aryl rings with one or no ortho-substituents, the intermediate radical cation undergoes a facile ring-opening pathway, resulting in oxyalkynylation. rsc.orgrsc.org This substrate-controlled selectivity provides a powerful tool for synthesizing distinct classes of functionalized molecules from similar starting materials.

| Arylcyclopropane Substrate | Substitution Pattern | Major Product Type | Reaction Pathway |

|---|---|---|---|

| 1-Cyclopropyl-2,6-dimethylbenzene | Two ortho-methyl groups | C-H Alkynylation | H-abstraction followed by alkynylation |

| 1-Cyclopropyl-2-methylbenzene | One ortho-methyl group | C-C Oxyalkynylation | Ring-opening |

| Phenylcyclopropane | No ortho-substituents | C-C Oxyalkynylation | Ring-opening |

Electrochemical Synthetic Routes

Electrochemical methods offer a sustainable and powerful alternative for inducing chemical transformations, often avoiding the need for chemical oxidants or catalysts. nih.govnih.gov These techniques are particularly well-suited for the oxidative functionalization of cyclopropane derivatives.

Electrochemical oxidation is an effective method for the ring-opening functionalization of cyclopropylidene derivatives, such as methylenecyclopropanes (MCPs). smolecule.comrsc.org In this process, the C-C bond of the MCP undergoes direct single-electron oxidation at the anode, generating a radical cation intermediate. smolecule.comrsc.org This highly reactive species then undergoes ring-opening, driven by the release of strain energy. smolecule.com

The reaction can be performed in the presence of nucleophiles, such as alcohols, to trap the ring-opened intermediate, leading to the formation of functionalized products. rsc.org This electrochemical approach is characterized by its mild conditions and good functional group tolerance. rsc.org Similarly, arylcyclopropanes can be subjected to anodic oxidation to generate aryl radical cations, which are key intermediates that trigger C-C bond cleavage and allow for 1,3-difunctionalization, such as 1,3-dioxygenation or 1,3-oxyfluorination, depending on the nucleophiles present in the electrolyte solution. nih.govnih.govresearchgate.net

Asymmetric Cyclopropanation and Stereoselective Synthesis

The creation of specific stereoisomers of this compound and its functionalized analogs is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Asymmetric cyclopropanation and stereoselective synthesis methods provide the tools to control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring, yielding optically enriched products. These strategies often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Cyclopropanation Reactions via Boronate Complex Intermediates

A sophisticated strategy for asymmetric synthesis involves the use of boronate complexes as reactive nucleophilic intermediates. This method allows for the stereocontrolled formation of C-C bonds, leading to chiral, optically enriched organoboronates which are versatile precursors for a variety of functionalized compounds. researchgate.net

The general approach involves the reaction of a trivalent boron compound, such as a boronic ester, with a nucleophile to form a tetracoordinate boronate complex. This complex, now acting as a nucleophile itself, can react with an electrophile. When chiral auxiliaries are incorporated, this process can proceed with high stereoselectivity. researchgate.net

A relevant example is the synthesis of 1-[2-{(1R,2S)-2-(chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene, an analogue of a functionalized this compound derivative. researchgate.netresearchgate.net The synthesis commences with a boronic ester which is treated with an aryllithium to generate a nucleophilic boronate complex. researchgate.net This intermediate undergoes a cyclopropanation reaction upon treatment with an electrophilic chlorine source like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS). The reaction's yield and diastereoselectivity are highly dependent on the choice of aryllithium, electrophile, and reaction temperature. researchgate.net

Detailed research findings have shown that the stereoselectivity of the cyclopropanation can be tuned. For instance, in the synthesis of 1-[2-{(1R,2S)-2-(chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene, the effect of temperature and different reagents was studied to optimize the diastereomeric ratio (d.r.). researchgate.net

Table 1: Effect of Temperature and Reagents on the Synthesis of 1-[2-{(1R,2S)-2-(chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene via a Boronate Complex researchgate.net

| Entry | Aryllithium | Electrophile | Temperature (°C) | Yield (%) | d.r. |

|---|---|---|---|---|---|

| 1 | 1,3-bis(trifluoromethyl)phenyllithium | TCCA | -78 | 67 | 2.1:1 |

| 2 | 1,3-bis(trifluoromethyl)phenyllithium | NCS | -78 | 62 | 1.9:1 |

| 3 | Phenyllithium | TCCA | -78 | 55 | 1.5:1 |

The use of boronate complexes extends to the synthesis of various cyclopropylboronates, which are valuable building blocks. For example, the reaction of bis(pinacolato)diboron (B136004) with allylic carbonates can be catalyzed by copper(I) to form cyclopropyl boronates. nih.gov Furthermore, stereoselective cyclopropanation of olefins using a "boron ylide" has been developed, offering a modular route to diboryl-functionalized cyclopropanes with excellent enantioselectivity when a chiral auxiliary is used. researchgate.netresearchgate.net

Diastereoselective Approaches in Forming Substituted Cyclopropane Rings

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of cyclopropane ring formation, this is often achieved by controlling the approach of a carbene or carbenoid to a double bond, influenced by the steric and electronic properties of the existing substituents and reagents.

One powerful method is the Simmons-Smith reaction of allylic ethers using a boromethylzinc carbenoid. This approach allows for the preparation of 1,2,3-substituted borocyclopropanes with high yields and diastereoselectivities. The resulting cyclopropylboronates are versatile intermediates for further functionalization. acs.org

Another significant diastereoselective method involves the cyclopropanation of vinyl boronates. nih.gov The palladium-catalyzed cyclopropanation of vinyl boron pinacolates with diazomethane (B1218177) can be adapted for flow conditions, providing high yields of the target cyclopropyl boron pinacolates. Subsequent oxidative hydrolysis can then yield cyclopropanols. chemrxiv.org

A novel approach for the diastereoselective synthesis of cyclopropanes involves the formal coupling of unactivated alkenes with carbon pronucleophiles, mediated by dicationic adducts derived from the electrolysis of thianthrene. nih.gov This electrochemical strategy leads to alkenyl thianthrenium salt intermediates that react with methylene (B1212753) pronucleophiles to form cyclopropanes with high diastereoselectivity. This method is notable for producing a relative stereochemistry that is complementary to many conventional metal-catalyzed approaches. nih.gov For example, the reaction of (E)-4-phenyl-1-butene with malononitrile (B47326) under these conditions yields the corresponding cyclopropane with a high diastereomeric ratio.

Table 2: Diastereoselective Cyclopropanation of Alkenes with Malononitrile nih.gov

| Alkene Substrate | Product | Yield (%) | d.r. |

|---|---|---|---|

| (E)-4-phenyl-1-butene | 2-(2-phenylethyl)cyclopropane-1,1-dicarbonitrile | 85 | >20:1 |

| Styrene | 2-phenylcyclopropane-1,1-dicarbonitrile | 88 | >20:1 |

Furthermore, the stereochemical outcome of cyclopropanation can be influenced by directing groups on the substrate. The reaction of acyclic allylic alcohols in the Simmons-Smith reaction often proceeds with high stereocontrol due to chelation of the hydroxyl group with the zinc reagent, directing the carbenoid delivery to one face of the double bond. wiley-vch.de While not directly involving this compound, these principles are fundamental to designing stereoselective syntheses for its functionalized derivatives that may contain hydroxyl or other directing groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complex Structural Confirmation

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While a standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in a molecule, it does not distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced 1D NMR experiment that resolves this ambiguity. By varying the final pulse angle of the experiment (e.g., 90° or 135°), different carbon types can be selectively identified.

A DEPT-135 experiment is particularly informative:

CH₃ groups appear as positive (upright) signals.

CH₂ groups appear as negative (inverted) signals.

CH groups appear as positive (upright) signals.

Quaternary carbons are not observed in DEPT spectra.

For 1-cyclopropyl-4-ethoxybenzene, a combination of a standard broadband-decoupled ¹³C NMR spectrum with DEPT-135 and DEPT-90 (which shows only CH signals) allows for the complete assignment of all carbon signals.

Table 1: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

| C1 (Aromatic) | 136-140 | Quaternary | Absent | Absent |

| C2, C6 (Aromatic) | 126-130 | CH | Positive | Positive |

| C3, C5 (Aromatic) | 114-118 | CH | Positive | Positive |

| C4 (Aromatic) | 157-161 | Quaternary | Absent | Absent |

| C7 (Cyclopropyl) | 14-18 | CH | Positive | Positive |

| C8, C9 (Cyclopropyl) | 8-12 | CH₂ | Absent | Negative |

| C10 (Ethoxy) | 62-66 | CH₂ | Absent | Negative |

| C11 (Ethoxy) | 13-17 | CH₃ | Absent | Positive |

Two-dimensional (2D) NMR experiments provide significantly more structural detail by correlating signals along two frequency axes, revealing relationships that are not apparent in 1D spectra.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds (typically over two or three bonds). libretexts.org Cross-peaks in a COSY spectrum appear at the coordinates of the chemical shifts of two coupled protons, mapping the spin-spin coupling network throughout the molecule. columbia.edu For this compound, COSY is essential for confirming the connectivity within the ethyl and cyclopropyl (B3062369) fragments and their relationship to the aromatic ring.

Table 2: Predicted ¹H-¹H COSY Correlations for this compound

| Proton(s) | Correlates With (through-bond coupling) |

| H-11 (ethoxy -CH₃) | H-10 (ethoxy -OCH₂) |

| H-10 (ethoxy -OCH₂) | H-11 (ethoxy -CH₃) |

| H-3, H-5 (aromatic) | H-2, H-6 (aromatic) |

| H-2, H-6 (aromatic) | H-3, H-5 (aromatic) |

| H-7 (cyclopropyl -CH) | H-8, H-9 (cyclopropyl -CH₂) |

| H-8, H-9 (cyclopropyl -CH₂) | H-7 (cyclopropyl -CH) |

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.org This through-space correlation is critical for determining stereochemistry and conformation. libretexts.org In this compound, NOESY can confirm the substitution pattern by showing correlations between protons on different functional groups that are spatially proximate.

Table 3: Predicted Key ¹H-¹H NOESY Correlations for this compound

| Proton(s) | Correlates With (through-space proximity) | Structural Implication |

| H-10 (ethoxy -OCH₂) | H-3, H-5 (aromatic) | Confirms proximity of the ethoxy group to the C3/C5 positions of the benzene (B151609) ring. |

| H-7 (cyclopropyl -CH) | H-2, H-6 (aromatic) | Confirms proximity of the cyclopropyl group to the C2/C6 positions of the benzene ring. |

The splitting of NMR signals into multiplets is caused by spin-spin coupling between neighboring nuclei. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz) and provides critical information about molecular geometry. organicchemistrydata.org The value of J is independent of the spectrometer's magnetic field strength and depends on the number of bonds separating the coupled nuclei, as well as dihedral angles and substituent electronegativity.

In this compound, several distinct coupling patterns are expected:

Ethyl Group: The ethoxy protons will appear as a classic A₃X₂ system, with the -CH₂- group showing a quartet and the -CH₃ group a triplet, both with a typical ³J value of ~7 Hz.

Aromatic Ring: The 1,4-disubstituted pattern results in an AA'BB' system, which often appears as two distinct doublets. The coupling between adjacent ortho protons (³J) is typically the largest (7-9 Hz), while meta (⁴J) and para (⁵J) couplings are much smaller (2-3 Hz and <1 Hz, respectively). organicchemistrydata.org

Cyclopropyl Ring: The protons on the cyclopropane (B1198618) ring form a complex spin system. The vicinal coupling constants are highly dependent on the stereochemical relationship. Generally, the cis coupling constant (³J_cis) is larger (6-12 Hz) than the trans coupling constant (³J_trans, 2-9 Hz).

Table 4: Predicted Proton J-Coupling Constants for this compound

| Coupled Protons | Coupling Type | Predicted J-Value (Hz) |

| H-10 / H-11 | ³J (vicinal) | ~7.0 |

| H-2 / H-3 (and H-6 / H-5) | ³J (ortho) | 7.0 - 9.0 |

| H-2 / H-5 (and H-6 / H-3) | ⁴J (meta) | 2.0 - 3.0 |

| H-7 / H-8, H-9 (cis) | ³J (vicinal, cis) | 6.0 - 12.0 |

| H-7 / H-8, H-9 (trans) | ³J (vicinal, trans) | 2.0 - 9.0 |

| H-8 / H-9 | ²J (geminal) | -(4.0 - 10.0) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. wiley.com

For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₄O. The analysis also provides information about the molecule's structure through the observation of fragment ions. When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can undergo characteristic fragmentation, breaking at its weakest bonds or rearranging to form more stable ions. miamioh.edu Analyzing the mass of these fragments helps piece together the molecular structure.

Table 5: Predicted HRMS Data and Major Fragment Ions for this compound

| Ion Description | Proposed Formula | Predicted Exact Mass (m/z) |

| Molecular Ion [M]⁺• | [C₁₁H₁₄O]⁺• | 162.1045 |

| Loss of methyl radical | [C₁₀H₁₁O]⁺ | 147.0810 |

| Loss of ethyl radical | [C₉H₉O]⁺ | 133.0653 |

| Loss of ethylene (B1197577) (via rearrangement) | [C₉H₁₀O]⁺• | 134.0732 |

| Benzylic cleavage | [C₁₀H₁₁]⁺ | 131.0861 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.